N-cyclohexyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a triazole ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. Following this, the sulfonamide group is introduced via a sulfonation reaction using phenylmethanesulfonyl chloride. The final step involves the attachment of the cyclohexyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include hydrazine hydrate, phenylmethanesulfonyl chloride, and cyclohexylamine.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-CYCLOHEXYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The sulfonamide group plays a crucial role in this binding process, enhancing the compound’s affinity for the target.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2-[(4-METHYL-5-PYRIDIN-2-YL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-CYCLOHEXYL-2-[(4-METHYL-5-PYRIDIN-3-YL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
N-CYCLOHEXYL-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of a cyclohexyl group, a triazole ring, and a sulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H27N5O3S2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H27N5O3S2/c1-23-17(13-24(29(2,26)27)16-11-7-4-8-12-16)21-22-19(23)28-14-18(25)20-15-9-5-3-6-10-15/h4,7-8,11-12,15H,3,5-6,9-10,13-14H2,1-2H3,(H,20,25) |
InChI Key |
SBQVPJQYQCIOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.